molecular formula C10H15N3O2 B13254196 1-cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

1-cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13254196
M. Wt: 209.24 g/mol
InChI Key: HZJJXTAGDURTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes a cyclopentyl group, an ethyl group, and a carboxylic acid functional group attached to the triazole ring. The 1,2,3-triazole moiety is known for its stability and versatility, making it a valuable scaffold in various fields of chemistry and biology.

Preparation Methods

The synthesis of 1-cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically uses copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent. The reaction proceeds under mild conditions and provides high yields of the desired triazole product .

Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of 1,2,3-triazoles. This method utilizes copper-on-charcoal as a heterogeneous catalyst, enabling the synthesis of various substituted triazoles with good functional group tolerance and high yields .

Chemical Reactions Analysis

1-Cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-Cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which can provide distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-cyclopentyl-5-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-2-8-9(10(14)15)11-12-13(8)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,14,15)

InChI Key

HZJJXTAGDURTSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2CCCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.